

# A Comparative Spectroscopic Guide to Quinoline-3-Carbaldehyde and Its Analogs

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## Compound of Interest

Compound Name: 2-chloro-5,7-dimethylquinoline-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The introduction of a carbaldehyde group at the 3-position of the quinoline ring system creates a versatile precursor for the synthesis of more complex, biologically active molecules.[4][5] A thorough understanding of the spectroscopic characteristics of these compounds is essential for their synthesis, identification, and the elucidation of their structure-activity relationships.

This guide provides a comparative analysis of the spectroscopic data for quinoline-3-carbaldehyde and several of its analogs, supported by detailed experimental protocols and visual workflows to aid in research and development.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for quinoline-3-carbaldehyde and some of its substituted analogs. These comparisons highlight the influence of various substituents on the spectral properties of the core molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

Compound	Aldehyde CHO (s)	H-2 (s)	H-4 (s)	Aromatic Protons (m)	Other	Reference
Quinoline-3-carbaldehyde	10.22	9.34	8.60	7.64-8.16	[6]	
2-Chloro-3-formyl-8-methyl Quinoline	10.4	8.8	7.4-8.1	2.8 (s, 3H, CH <sub>3</sub> )	[7]	
2,6-Dichloro-3-formyl Quinoline	10.8	8.6	7.7-8.1	[7]		
2-Chloro-6-nitro-3-formyl Quinoline	10.5	8.9	7.7-8.1	[7]		

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) in CDCl<sub>3</sub>

Compound	Aldehyde C=O	C2	C3	C4	Aromatic Carbons	Other	Reference
Quinoline-3-carbaldehyde	190.8	149.2	128.6	140.3	127.1, 128.0, 129.5, 129.8, 132.8, 150.6	[6]	
2-Chloro-3-formyl-8-methyl Quinoline	189.51	[7]					
2,6-Dichloro-3-formyl Quinoline	189.49	[7]					
2-Chloro-6-nitro-3-formyl Quinoline	189.31	[7]					

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	$\nu(\text{C=O})$ Aldehyde	$\nu(\text{C-H})$ Aldehyde	$\nu(\text{C=C})$ Aromatic	Other Characteristic Bands	Reference
Quinoline-3-carbaldehyde	~1700	~2720, ~2820	~1600, ~1500	[8][9]	
2,6-Dichloro-3-formyl Quinoline	1693	3050	1628	1038 (C-Cl)	[7]
2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline	1635 (C=N imine)	2930 (CH <sub>3</sub> )	1580	1525 (N=O), 775 (C-Cl)	[7]

## Mass Spectrometry (MS)

Mass spectrometry of quinoline-3-carbaldehyde and its analogs typically shows a prominent molecular ion peak ( $M^+$ ). The fragmentation patterns are influenced by the substituents on the quinoline ring. For the parent quinoline-3-carbaldehyde ( $C_{10}H_7NO$ ), the expected molecular ion peak is at  $m/z$  157.[6]

## Experimental Protocols

Standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher field NMR spectrometer.[11]

- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover a range of 0-12 ppm.
  - Use a standard  $90^\circ$  pulse.
  - Set a relaxation delay of 1-2 seconds.
  - Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[\[11\]](#)[\[12\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Use a standard proton-decoupled pulse program.
  - Set the spectral width to cover a range of 0-200 ppm.
  - A relaxation delay of 2-5 seconds is recommended.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (128 or more) is typically required.[\[10\]](#)

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.[\[13\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Acquire the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .[\[13\]](#)

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance maximum in the range of 0.1 to 1.0.[\[13\]](#)[\[14\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Use a quartz cuvette filled with the pure solvent as a reference.
  - Scan the sample across the UV-visible range (typically 200-800 nm) to identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).[\[13\]](#)[\[15\]](#)

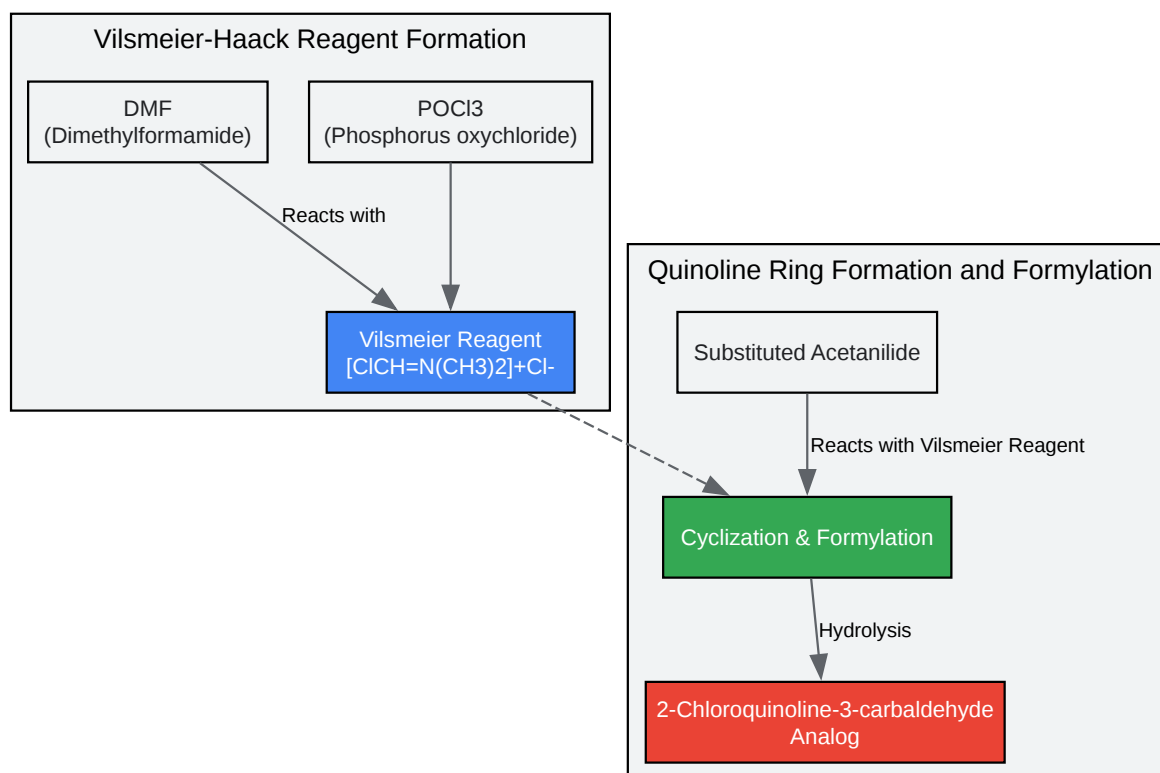
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Samples can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).[\[16\]](#)
- Ionization: Electron Impact (EI) is a common "hard" ionization technique that provides detailed fragmentation patterns. "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to observe the molecular ion with minimal fragmentation.[\[17\]](#)[\[18\]](#)
- Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots ion intensity versus  $m/z$ .[\[17\]](#)

## Mandatory Visualizations

## Experimental Workflow: Synthesis of 2-Chloroquinoline-3-carbaldehydes

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[7][19]

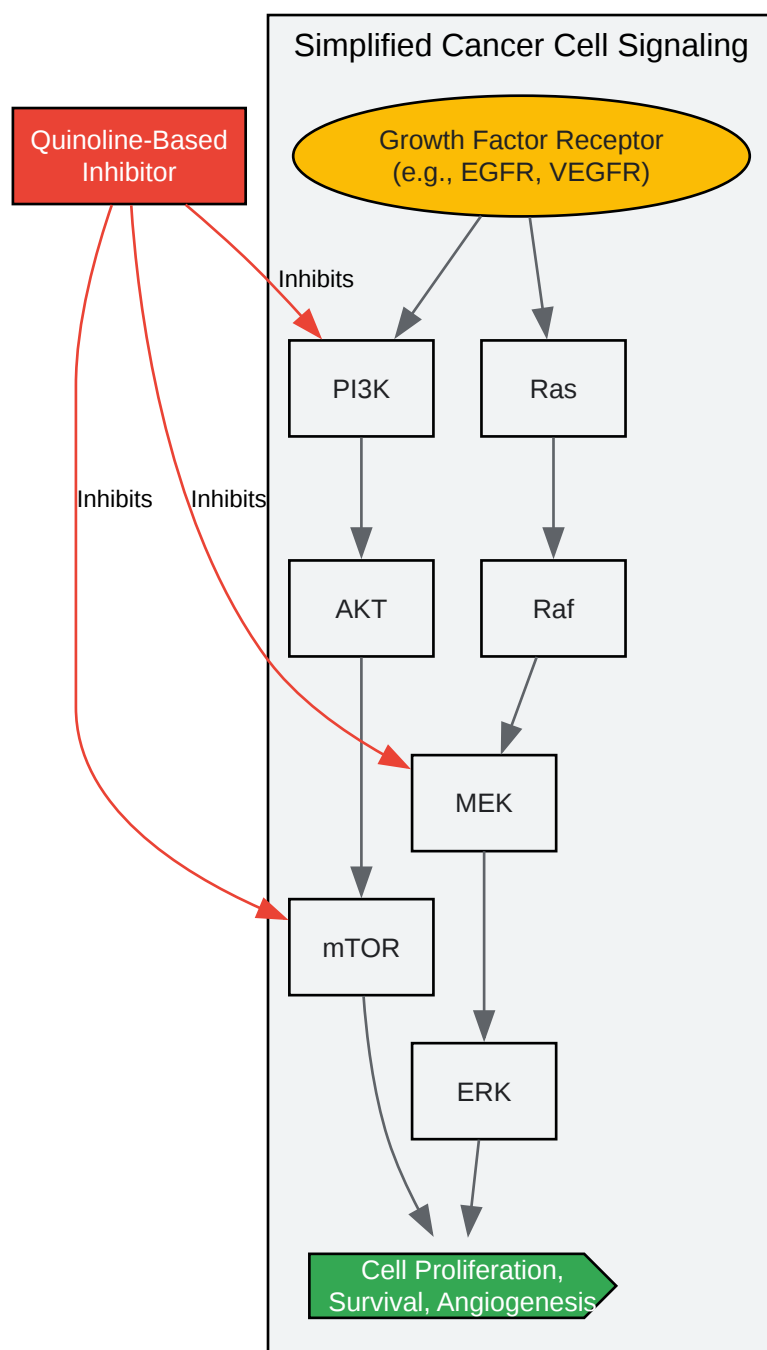


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Synthetic pathway for 2-chloroquinoline-3-carbaldehydes.

## Signaling Pathway: Role of Quinoline Derivatives in Cancer Therapy

Quinoline derivatives have been developed as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[1][3][20]



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Inhibition of cancer signaling pathways by quinoline derivatives.

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